Ethynyl p-tolyl sulfone

説明

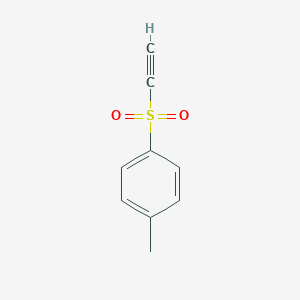

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethynylsulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHKWIMQNXVEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403554 | |

| Record name | Ethynyl p-tolyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13894-21-8 | |

| Record name | Ethynyl p-tolyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynyl p-Tolyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Acetylenic Sulfones As Reactive Intermediates

Acetylenic sulfones, the class of compounds to which ethynyl (B1212043) p-tolyl sulfone belongs, are recognized for their potent reactivity, primarily driven by the electron-withdrawing nature of the sulfonyl group. This functional group significantly influences the adjacent carbon-carbon triple bond, rendering it susceptible to a variety of chemical transformations.

The strong electron-withdrawing capacity of the sulfone moiety polarizes the acetylenic bond, making the β-carbon atom highly electrophilic. This inherent property makes acetylenic sulfones powerful Michael acceptors, readily undergoing conjugate additions with a wide range of nucleophiles. orgsyn.orgnih.govresearchgate.net Furthermore, the sulfonyl group can stabilize anionic and radical intermediates formed during reactions, facilitating transformations that might otherwise be challenging. researchgate.netresearchgate.netiomcworld.com This stabilization is crucial for their role as versatile synthetic intermediates in the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Beyond their role as Michael acceptors, acetylenic sulfones are excellent dienophiles in Diels-Alder reactions. orgsyn.orgrsc.org The electron-deficient nature of the alkyne, enhanced by the adjacent sulfone, promotes cycloaddition reactions with a variety of dienes, providing access to complex cyclic and bicyclic systems. rsc.orgrasayanjournal.co.in

Historical Development and Evolution of Synthetic Applications for Ethynyl P Tolyl Sulfone

The journey of ethynyl (B1212043) p-tolyl sulfone from a laboratory curiosity to a widely used reagent is marked by significant advancements in its synthesis and a growing appreciation of its synthetic potential.

Early synthetic routes to ethynyl p-tolyl sulfone were often cumbersome and involved multiple steps with harsh reaction conditions. These methods included the dehydroiodination of (E)-2-iodo-1-tosyl-1-ethene, oxidation of the corresponding ethynyl thioether, and the diazotization of 4-[(4-methylphenyl)sulfonyl]-5-aminoisoxazole. chemicalbook.com

A significant breakthrough in the preparation of this compound came with the development of a two-step procedure starting from the commercially available and relatively inexpensive bis(trimethylsilyl)acetylene (B126346). orgsyn.orgle.ac.uktandfonline.com This method, often referred to as the Paquette procedure, involves the Friedel-Crafts reaction of bis(trimethylsilyl)acetylene with p-toluenesulfonyl chloride in the presence of aluminum chloride to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone. orgsyn.org Subsequent desilylation under mild basic conditions affords this compound in high yield and purity. orgsyn.orgtandfonline.com This more straightforward and efficient synthesis made the compound readily accessible for broader synthetic exploration.

The initial synthetic applications of this compound centered on its use as an "acetylene equivalent" in Diels-Alder reactions. orgsyn.orgrsc.orgrasayanjournal.co.in Its enhanced dienophilic character compared to acetylene (B1199291) itself, coupled with the ability to reductively remove the p-tolylsulfonyl group from the cycloadduct, provided a reliable method for the formal [4+2] cycloaddition of acetylene. rsc.org This strategy opened doors for the synthesis of various substituted cyclohexadienes and other cyclic compounds.

Conceptual Framework of Ethynyl P Tolyl Sulfone As a Multipurpose Synthon

The true power of ethynyl (B1212043) p-tolyl sulfone lies in its recognition as a multipurpose synthon, a molecular building block that can be strategically incorporated into a target molecule and whose functional group can be subsequently transformed or removed. ontosight.ai Its reactivity profile allows it to participate in a diverse array of chemical transformations, making it a versatile tool for molecular construction.

As a Michael acceptor, it reacts with a plethora of nucleophiles, including amines, thiols, and carbanions, to form vinyl sulfones. orgsyn.orgnih.govscispace.com These vinyl sulfones are themselves valuable intermediates that can undergo further functionalization.

In the realm of cycloaddition reactions, ethynyl p-tolyl sulfone is not limited to the Diels-Alder reaction. It participates in [3+2] cycloadditions with azides to form triazoles, a key reaction in the field of "click chemistry," and engages in ene reactions. orgsyn.org Its utility in constructing complex polycyclic frameworks is exemplified by its role in the synthesis of rsc.org-peristylane. orgsyn.org

Furthermore, this compound serves as an effective alkynylating agent. It can react with organometallic reagents, such as organocuprates and Grignard reagents, to transfer the ethynyl group, thereby forming more complex alkynes. orgsyn.org Recent advancements have also highlighted its use in radical-mediated alkynylation reactions, expanding its synthetic utility even further. rsc.orgrsc.org

Overview of Key Research Domains in Ethynyl P Tolyl Sulfone Chemistry

Classical Strategies for Acetylenic Sulfone Construction

Early methods for synthesizing this compound relied on foundational organic reactions, often involving multiple steps and sometimes harsh conditions. These classical routes laid the groundwork for future synthetic innovations.

Ethynyl Grignard Additions to Sulfonyl Fluorides

One of the earliest approaches involves the reaction of an ethynyl Grignard reagent with p-toluenesulfonyl fluoride. chemicalbook.comacs.org This method utilizes the nucleophilic character of the Grignard reagent to attack the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of the desired carbon-sulfur bond. While foundational, this method can be hampered by the reactivity of the Grignard reagent, which may lead to side reactions.

Elimination-Based Routes

Elimination reactions provide another classical avenue to this compound, starting from appropriately substituted vinyl sulfones.

Dehydroiodination of Iodo-Vinyl Sulfones

This strategy involves the synthesis of a (E)-2-iodo-1-tosyl-1-ethene intermediate, which is then subjected to dehydroiodination to form the alkyne. chemicalbook.combsb-muenchen.deresearchgate.net The elimination of hydrogen iodide is typically promoted by a base. The success of this method hinges on the efficient and stereoselective synthesis of the iodo-vinyl sulfone precursor. thieme-connect.commdpi.com

Oxidative Elimination of β-Seleno/Thio Vinyl Sulfones

This method proceeds through the formation of a β-seleno or β-thio vinyl sulfone intermediate. Subsequent oxidation of the selenium or sulfur atom generates a selenoxide or sulfoxide, which then undergoes a syn-elimination to yield the target acetylenic sulfone. chemicalbook.comorgsyn.orgresearchgate.net For instance, β-(phenylseleno)vinyl sulfones can be oxidized with agents like m-chloroperbenzoic acid to facilitate the elimination. researchgate.net This approach offers an alternative to dehydrohalogenation-based routes.

Diazotization of Isoxazole (B147169) Precursors

A less common but notable classical method involves the diazotization of a 4-[(4-methylphenyl)sulfonyl]-5-aminoisoxazole precursor. chemicalbook.comorgsyn.org This reaction transforms the amino group on the isoxazole ring into a diazonium salt, which can then fragment to yield the desired this compound. This route showcases the versatility of heterocyclic precursors in the synthesis of acetylenic compounds.

Modernized and Efficient Synthetic Protocols

More recent synthetic efforts have focused on developing milder, more efficient, and higher-yielding methods for the production of this compound.

A particularly effective modern strategy is a Friedel-Crafts-based procedure. This method involves the reaction of p-toluenesulfonyl chloride with bis(trimethylsilyl)acetylene (B126346) in the presence of a Lewis acid catalyst, such as aluminum chloride. orgsyn.org The resulting intermediate, p-tolyl 2-(trimethylsilyl)ethynyl sulfone, is then desilylated under mild basic conditions to afford this compound in good yield. orgsyn.org The simplicity and mildness of this protocol have made it a widely used and practical approach, avoiding the harsh conditions often required in earlier syntheses. chemicalbook.comorgsyn.org

The table below summarizes the key synthetic strategies for this compound.

| Synthetic Strategy | Precursors | Key Transformation | Reference(s) |

| Ethynyl Grignard Addition | Ethynylmagnesium bromide, p-Toluenesulfonyl fluoride | Nucleophilic addition | chemicalbook.comacs.org |

| Dehydroiodination | (E)-2-Iodo-1-tosyl-1-ethene | Base-mediated elimination | chemicalbook.combsb-muenchen.deresearchgate.net |

| Oxidative Elimination | β-[(4-Methylphenyl)seleno]vinyl sulfone | Oxidation and syn-elimination | chemicalbook.comorgsyn.orgresearchgate.net |

| Diazotization of Isoxazole | 4-[(4-Methylphenyl)sulfonyl]-5-aminoisoxazole | Diazotization and fragmentation | chemicalbook.comorgsyn.org |

| Friedel-Crafts Based Protocol | p-Toluenesulfonyl chloride, Bis(trimethylsilyl)acetylene | Friedel-Crafts reaction and desilylation | orgsyn.org |

| One-Pot Three-Component Synthesis | p-Tolylmagnesium bromide, DABSO, Ethynyl-benziodoxolone | Convergent synthesis | acs.org |

Paquette's Method: Utilization of Bis(trimethylsilyl)acetylene

A well-established and widely used method for preparing this compound was developed by Leo A. Paquette and his coworkers. orgsyn.orgchemicalbook.comle.ac.uk This two-step procedure begins with the sulfonylation of bis(trimethylsilyl)acetylene, followed by a selective desilylation to yield the target compound. orgsyn.orgle.ac.uk

The first step involves a Friedel-Crafts-based reaction where bis(trimethylsilyl)acetylene is treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. orgsyn.orgrsc.org The reaction is usually performed in a dry, inert solvent such as dichloromethane. orgsyn.org The p-toluenesulfonyl chloride and aluminum chloride are first allowed to form a complex, which is then added to a cooled solution of bis(trimethylsilyl)acetylene. orgsyn.org This electrophilic substitution reaction results in the formation of p-tolyl 2-(trimethylsilyl)ethynyl sulfone. orgsyn.orgrsc.org The reaction mixture is typically stirred for several hours to ensure completion before being quenched by hydrolysis. orgsyn.org The intermediate product, p-tolyl 2-(trimethylsilyl)ethynyl sulfone, can be isolated and purified by recrystallization, yielding white crystals. orgsyn.org

Table 1: Reaction Parameters for Paquette's Method

| Step | Reagents & Conditions | Product | Yield | Reference |

| Sulfonylation | Bis(trimethylsilyl)acetylene, p-toluenesulfonyl chloride, AlCl₃, in CH₂Cl₂ at 0°C to room temp. | p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 79-80% | orgsyn.org |

| Desilylation | p-Tolyl 2-(trimethylsilyl)ethynyl sulfone, K₂CO₃/KHCO₃ buffer, in methanol/water at 30°C. | This compound | 83% | orgsyn.org |

Simplified One-Pot Preparations

To streamline the synthesis of this compound, simplified procedures have been developed that avoid the isolation of the silylated intermediate, effectively creating a one-pot or sequential process.

A significant simplification in the synthesis of this compound involves the use of silica (B1680970) gel to mediate the desilylation step. researchgate.net It has been found that the trimethylsilyl (B98337) group can be conveniently removed during purification by flash column chromatography on silica gel. researchgate.netwright.edu After the initial sulfonylation reaction to form p-tolyl 2-(trimethylsilyl)ethynyl sulfone, the crude product can be directly subjected to silica gel chromatography. wright.edu The slightly acidic nature of the silica gel is sufficient to cleave the silicon-carbon bond, yielding the deprotected this compound directly from the column. researchgate.netru.nl This method eliminates the separate hydrolysis step, reducing handling and purification time, and provides the final product in good yield and high purity on a multigram scale. researchgate.net

Multi-Component Coupling Approaches

Modern synthetic strategies have focused on increasing efficiency through multi-component reactions, where multiple bonds are formed in a single operation. These approaches offer rapid access to complex molecules from simple precursors.

A novel one-pot, three-component synthesis of arylalkynyl sulfones, including this compound analogues, has been developed utilizing highly reactive ethynyl-benziodoxolone (EBX) reagents. acs.orgnih.gov This protocol involves the reaction of an EBX reagent, a sulfur dioxide source like DABSO (DABCO·SO₂), and an organometallic reagent or an aryl iodide in the presence of a palladium catalyst. acs.orgnih.gov

Table 2: Palladium-Catalyzed Three-Component Synthesis of a Tolylalkynyl Sulfone Analogue

| Organometallic/Aryl Halide | EBX Reagent | SO₂ Source | Catalyst System | Product | Overall Yield | Reference |

| p-Tolylmagnesium bromide | TIPS-EBX | DABSO | PdCl₂(dppf)·CH₂Cl₂ | 1-((4-methylphenyl)sulfonyl)-2-(triisopropylsilyl)acetylene | 85% | nih.gov |

| p-Tolyl iodide | TIPS-EBX | DABSO | Pd₂(dba)₃, Xantphos | 1-((4-methylphenyl)sulfonyl)-2-(triisopropylsilyl)acetylene | 82% | acs.orgnih.gov |

Nucleophilic Addition Reactions

This compound, also known as tosylacetylene, is a highly versatile reagent in organic synthesis, primarily recognized for its reactivity in nucleophilic addition reactions. orgsyn.orgontosight.ai The strong electron-withdrawing nature of the p-toluenesulfonyl group significantly activates the carbon-carbon triple bond, making it susceptible to attack by a wide array of nucleophiles. orgsyn.org This activation is central to its utility as a synthetic building block. ontosight.aichemicalbook.com

Due to the polarization of the triple bond by the adjacent sulfonyl group, this compound is a potent Michael acceptor. orgsyn.orgcam.ac.uk This characteristic facilitates conjugate additions, where nucleophiles attack the β-carbon of the ethynyl group, leading to the formation of various vinyl sulfone derivatives. orgsyn.orgacs.org This reactivity has been extensively exploited for the synthesis of complex molecules and for the introduction of the "tosvinyl" (Tsv) group, which serves as a protective group for various functionalities. nih.govresearchgate.netresearchgate.net

This compound readily undergoes conjugate addition with a variety of heteroatom nucleophiles. orgsyn.org

Thiolates: The addition of thiols to this compound is a well-established reaction that can be controlled to produce S-tosvinyl derivatives with high chemoselectivity and stereoselectivity. acs.orgscribd.com For instance, the reaction can be performed selectively in the presence of more sensitive functional groups like alcohols. researchgate.net

Amines: Amines, including those in complex molecules like imides, azinones, and nucleosides, add to this compound to form N-protected derivatives. orgsyn.orgnih.govub.edu This reaction is synthetically valuable for protecting the N-H group in various heterocyclic compounds. ub.edu

Alkoxides: Alkoxide nucleophiles also participate in conjugate addition reactions with this compound. orgsyn.org However, in some cases, particularly with β-substituted alkynyl sulfones, the reaction can proceed through an "anti-Michael" pathway to yield ynol ethers. researchgate.net

Hydroxylamines: The facile nucleophilic addition of hydroxylamines to arylsulfonyl acetylenes like this compound has been documented as part of its broad reactivity profile as a Michael acceptor. orgsyn.orgsciendo.com

The table below summarizes the conjugate addition of various heteroatom nucleophiles to this compound.

| Nucleophile Category | Specific Nucleophile Example | Product Type | Reference |

| Sulfur Nucleophiles | Thiophenolate | (Z)- or (E)-β-Thiovinyl p-tolyl sulfone | acs.org |

| Nitrogen Nucleophiles | Pyrrolidine (B122466) | N-Tosvinylpyrrolidine | nih.gov |

| Nitrogen Nucleophiles | Imides, Azinones | N-Tosvinyl derivatives | nih.govub.edu |

| Oxygen Nucleophiles | Alkoxides | β-Alkoxyvinyl p-tolyl sulfone | orgsyn.org |

| Nitrogen/Oxygen Nucleophiles | Hydroxylamine | Adduct of hydroxylamine | orgsyn.orgsciendo.com |

The powerful electrophilic nature of this compound extends to its reactions with various carbon-based nucleophiles. orgsyn.org

Cuprates: Organocopper reagents, or cuprates, readily add to this compound in a conjugate fashion. orgsyn.org These reactions are highly effective for forming new carbon-carbon bonds and creating substituted vinyl sulfones. thieme-connect.de

Malonate Anions: Enolates derived from active methylene (B1212753) compounds, such as malonate anions, serve as effective carbon nucleophiles in Michael additions to this compound. orgsyn.org

Azlactone Enolates: The enolates of azlactones also participate in conjugate addition reactions, demonstrating the broad scope of carbon nucleophiles that can react with this activated alkyne. orgsyn.orgnih.gov

The following table illustrates the reaction of this compound with different carbon nucleophiles.

| Nucleophile Category | Specific Nucleophile Example | Product Type | Reference |

| Organometallic Reagents | Organocuprates (R₂CuLi) | β-Substituted vinyl sulfone | orgsyn.org |

| Enolates | Malonate Anions | Substituted vinyl sulfone | orgsyn.org |

| Enolates | Azlactone Enolates | Adduct of azlactone | orgsyn.org |

A significant feature of the conjugate addition to this compound is the ability to control the stereochemistry of the resulting vinyl sulfone product, leading to either the Z- or E-isomer with high selectivity. nih.govsigmaaldrich.com This control is typically achieved by carefully selecting the reaction conditions, particularly the base or catalyst employed. nih.govresearchgate.netub.edu

For the addition of N-H groups from imides, azinones, and other related heterocycles, the stereochemical outcome is highly dependent on the catalyst:

Z-Isomer Formation: Using catalytic amounts (e.g., 1 mol%) of non-nucleophilic bases like triethylamine (B128534) (Et₃N) or catalytic sodium hydride (NaH) almost exclusively yields the Z-stereoisomer. nih.govub.edusigmaaldrich.com These conditions are considered to be under kinetic control.

E-Isomer Formation: In contrast, employing a stoichiometric amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of the thermodynamically more stable E-isomer. nih.govresearchgate.netsigmaaldrich.com

This catalyst-dependent stereocontrol allows for the selective synthesis of either the (Z)- or (E)-tosvinyl protected compounds, enhancing the synthetic utility of this compound. nih.govresearchgate.net

The table below details the conditions for stereoselective isomer formation.

| Desired Isomer | Catalyst | Catalyst Amount | Typical Nucleophile | Reference |

| Z-Isomer | Triethylamine (Et₃N) | Catalytic (1 mol%) | Imides, Azinones, Thiols | nih.govsigmaaldrich.com |

| Z-Isomer | Sodium Hydride (NaH) | Catalytic | Imides, Azinones | nih.govub.edu |

| E-Isomer | 4-Dimethylaminopyridine (DMAP) | Stoichiometric | Imides, Azinones | nih.govsigmaaldrich.com |

While this compound is predominantly known for its Michael acceptor reactivity, it can also undergo "anti-Michael" additions, where the nucleophile or radical attacks the α-carbon (the carbon atom directly attached to the sulfonyl group). researchgate.netacs.orgresearchgate.net This alternative reaction pathway is significant as it leads to the formation of substituted acetylenes after the elimination of the sulfonyl group. researchgate.netresearchgate.net

"Anti-Michael" Addition Pathways[12],

Organometallic Reagent Interactions (e.g., Organolithium and Grignard Reagents)

α,β-Acetylenic sulfones, such as this compound, readily react with organolithium and Grignard reagents. orgsyn.orgacs.org These reactions proceed via nucleophilic attack of the organometallic species on the electrophilic carbon of the sulfone, resulting in the formation of higher acetylenes. orgsyn.orgacs.org This transformation provides a valuable method for the synthesis of a diverse range of substituted alkynes. acs.org The general reactivity of organolithium and Grignard reagents stems from their nature as strong nucleophiles and bases. libretexts.org

The reaction of arylsulfonylacetylenes with these organometallic reagents serves as a powerful tool for creating new carbon-carbon bonds, specifically Csp2-Csp and Csp3-Csp bonds. acs.org For instance, the reaction of this compound with an organolithium reagent (R-Li) or a Grignard reagent (R-MgX) leads to the displacement of the p-tolylsulfonyl group and the formation of a new alkyne (R-C≡CH). orgsyn.orgacs.org This process has been effectively utilized in the synthesis of various acetylenic compounds. acs.org

Cycloaddition Reactions

This compound is an active participant in cycloaddition reactions, functioning as a potent dienophile and ene-phile. Its electron-deficient triple bond, activated by the strongly electron-withdrawing p-tolylsulfonyl group, makes it highly susceptible to attack by electron-rich dienes and alkenes. orgsyn.orgchemicalbook.com

Diels-Alder Reactions as an Acetylene (B1199291) Equivalentrsc.orgresearchgate.net

This compound serves as an effective acetylene equivalent in Diels-Alder reactions. rsc.orgresearchgate.netrasayanjournal.co.in The low reactivity of acetylene itself in such cycloadditions has spurred the development of acetylene equivalents, and this compound has emerged as a valuable synthon. rasayanjournal.co.in It readily undergoes [4+2] cycloaddition with a variety of conjugated dienes to form cycloadducts. orgsyn.orgrsc.orgrasayanjournal.co.in The resulting vinyl sulfone adducts can then be reduced to the corresponding cyclohexa-1,4-dienes using reagents like sodium amalgam, effectively completing the formal cycloaddition of acetylene. rsc.orgrasayanjournal.co.in

The dienophilic nature of this compound has been harnessed for the construction of bicyclic systems. orgsyn.org For example, its reaction with cyclic dienes like cyclopentadiene (B3395910) yields the corresponding bicyclic adducts in nearly quantitative yields. rasayanjournal.co.in These adducts serve as versatile intermediates for further synthetic transformations. The ability to construct these bridged bicyclic frameworks is of significant interest in organic synthesis. acs.org

A key application of this compound in cycloaddition chemistry is the synthesis of 7-azanorbornadiene (B8733523) derivatives. orgsyn.orgrsc.orgle.ac.uk The [4+2] cycloaddition reaction between this compound and N-substituted pyrroles, such as N-Boc-pyrrole, provides access to the 7-azabicyclo[2.2.1]heptadiene skeleton. orgsyn.orgrsc.orgrsc.org This reaction is a crucial step in the synthesis of these strained bicyclic amines, which are important scaffolds in medicinal chemistry and materials science. rsc.orgle.ac.uk The reaction typically requires heating and results in the formation of the desired azanorbornadiene adduct, which can be further functionalized. rsc.org

Table 1: Synthesis of 7-Azanorbornadiene Derivatives via Diels-Alder Reaction

| Diene | Dienophile | Product | Reference |

| N-Boc-pyrrole | This compound | rac-N-Boc-2-p-toluenesulfonyl-7-azanorbornadiene | rsc.org |

| N-Boc-2,5-dimethylpyrrole | This compound | rac-N-Boc-1,4-dimethyl-2-p-toluenesulfonyl-7-azanorbornadiene | rsc.org |

Ene Reactionsorgsyn.orgrsc.orgacs.orgbrandeis.edu

This compound also participates in ene reactions, where it acts as an enophile, reacting with alkenes that have an allylic hydrogen. orgsyn.orgacs.org These reactions provide a method for the formation of 1,4-dienes. acs.org

The ene reactions of this compound with alkenes can be effectively catalyzed by Lewis acids, most notably ethylaluminum dichloride (EtAlCl₂). orgsyn.orgacs.orgdatapdf.com These catalyzed reactions proceed at room temperature and afford 1,4-dienyl p-tolyl sulfones in good yields. acs.org The reaction is particularly efficient with highly substituted, electron-rich alkenes. acs.org The choice of solvent and Lewis acid is crucial, with aromatic solvents like benzene (B151609) and EtAlCl₂ providing the best results by minimizing side reactions. acs.org The use of other Lewis acids like AlCl₃ or solvents like CH₂Cl₂ can lead to complex product mixtures. acs.org

Table 2: Lewis Acid-Catalyzed Ene Reactions of this compound with Alkenes

| Alkene | Lewis Acid | Product (1,4-dienyl p-tolyl sulfone) | Yield (%) | Reference |

| 2-Methyl-2-butene | EtAlCl₂ | E-3,4-dimethyl-1,4-pentadienyl p-tolyl sulfone | 85 | acs.org |

| Methylenecyclohexane | EtAlCl₂ | E-(1-cyclohexen-1-yl)ethenyl p-tolyl sulfone | 80 | acs.org |

| β-Pinene | EtAlCl₂ | E-7,7-dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl p-tolyl sulfone | 75 | acs.org |

| 1-Methylcyclohexene | EtAlCl₂ | E-2-methyl-1-cyclohexen-1-yl)ethenyl p-tolyl sulfone | 60 | acs.org |

Formation of 1,4-Dienyl p-Tolyl Sulfones

This compound can undergo Lewis acid-catalyzed ene reactions with alkenes to produce 1,4-dienyl p-tolyl sulfones. orgsyn.orgresearchgate.net For instance, the reaction with ethylaluminum dichloride (EtAlCl₂) in the presence of an alkene leads to the formation of these dienes in good yields. orgsyn.orgresearchgate.netsciendo.com An interesting application of this reactivity is the synthesis of deuterated vinyl sulfones. When the reaction between this compound and EtAlCl₂ is performed in benzene and then quenched with deuterium (B1214612) oxide (D₂O), a deuterated 1,4-dienyl p-tolyl sulfone is obtained. sciendo.comlookchem.com

This reactivity highlights the ability of the sulfone to act as a precursor to complex unsaturated systems. The reaction proceeds through an aluminated intermediate, which upon quenching yields the final product. sciendo.com

1,3-Dipolar Cycloadditions

As a dienophile, this compound participates in various electrocyclic reactions, including 1,3-dipolar cycloadditions. chemicalbook.comacs.org This reactivity is fundamental to the synthesis of various heterocyclic compounds.

The reaction of this compound with diazo compounds provides a direct route to pyrazole (B372694) derivatives. rsc.orgnih.govmdpi.com This [3+2] cycloaddition is a powerful tool for constructing the pyrazole ring system. organic-chemistry.org For example, the reaction with diphenyldiazomethane yields sulfonyl-substituted 3H-pyrazoles. researchgate.netresearchgate.net Similarly, reactions with other diazo compounds, such as those derived from sulfoximines, afford functionalized pyrazoles in good to excellent yields. nih.gov The reaction conditions can often be mild, sometimes proceeding without a catalyst upon heating. rsc.org

The regioselectivity of these cycloadditions can be influenced by the substituents on the diazo compound and the alkyne. researchgate.netresearchgate.net In some cases, a mixture of regioisomers may be formed. researchgate.netresearchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

| Diazo Compound | Alkyne | Product | Reference |

| Diphenyldiazomethane | This compound | Sulfonyl-substituted 3H-pyrazoles | researchgate.netresearchgate.net |

| Sulfoximine diazo compounds | This compound | Pyrazolesulfoximines | nih.gov |

Catalytic Transformations and Functionalizations

The reactivity of this compound extends to a range of catalytic transformations, enabling the formation of diverse and complex molecular architectures.

This compound is an excellent Michael acceptor, readily undergoing catalytic conjugate additions with a variety of nucleophiles. orgsyn.orgchemicalbook.com This includes reactions with amines, thiols, and other nucleophiles to form vinyl sulfones. nih.govacs.orgresearchgate.net The stereochemistry of the resulting double bond can often be controlled by the choice of catalyst. For instance, using triethylamine (Et₃N) or sodium hydride (NaH) as a catalyst typically leads to the Z-isomer, while a stoichiometric amount of 4-dimethylaminopyridine (DMAP) favors the formation of the E-isomer. nih.govacs.orgresearchgate.net

This method has been successfully employed for the protection of NH groups in imides, azinones, and other nitrogen-containing compounds. nih.govacs.orgresearchgate.net

Table 2: Stereocontrol in Catalytic Conjugate Additions

| Catalyst | Predominant Isomer | Reference |

| Et₃N (catalytic) | Z | nih.govacs.orgresearchgate.net |

| NaH (catalytic) | Z | nih.govacs.orgresearchgate.net |

| DMAP (stoichiometric) | E | nih.govacs.orgresearchgate.net |

Metal-Free Photoredox Strategies

Recent advancements have demonstrated the utility of this compound in metal-free photoredox catalysis, providing novel pathways for carbon-carbon bond formation. researchgate.netrsc.org

A notable application is the formation of C(sp³)-C(sp) and C(sp³)-C(sp²) bonds. researchgate.netresearchgate.net In one such strategy, redox-activated primary amine derivatives, like 2,4,6-triphenylpyridinium salts, react with alkynyl p-tolyl sulfones under visible light irradiation. researchgate.net This metal-free method is highly efficient for creating functionalized alkynes and offers a broad substrate scope under mild conditions. researchgate.netresearchgate.net The reaction proceeds through the generation of alkyl radicals from the amine derivatives, which then add to the this compound, followed by the elimination of the sulfonyl group. researchgate.net This approach has also been extended to the synthesis of (E)-alkenes using vinyl phenyl sulfones. researchgate.net This methodology is significant for its ability to utilize readily available alkylamines for the construction of C-C bonds. researchgate.net

Mixed Double-Michael Reactions

This compound is a potent Michael acceptor, a property that has been harnessed in various synthetic strategies. One notable application is its participation in mixed double-Michael reactions. These reactions, particularly when catalyzed by phosphines, provide an efficient pathway for the synthesis of heterocyclic structures.

A significant example is the 1,4-diphosphinobutane (DPPP)-catalyzed reaction between β-amino alcohols and this compound to construct oxazolidine (B1195125) rings. nih.gov In this process, the β-amino alcohol acts as a bifunctional nucleophile. The reaction is initiated by the Michael addition of the amino group to the activated alkyne, followed by an intramolecular cyclization via the addition of the hydroxyl group. This one-pot reaction proceeds under mild, metal-free conditions, making it a valuable method for diversity-oriented synthesis. nih.gov

The reaction demonstrates good tolerance for various alkyl substituents on the β-amino alcohol pro-nucleophiles, generally affording the desired oxazolidine products in good to high yields. nih.gov

Table 1: DPPP-Catalyzed Mixed Double-Michael Reaction of this compound with β-Amino Alcohols nih.gov

| Pro-nucleophile (β-Amino Alcohol) | Product (Oxazolidine) | Yield (%) |

|---|---|---|

| (R)-2-((4-methoxybenzyl)amino)-3-methylbutan-1-ol | (R)-4-isobutyl-3-(4-methoxybenzyl)-2-((E)-2-(tosyl)vinyl)oxazolidine | 85 |

| (R)-2-((4-methoxybenzyl)amino)-4-methylpentan-1-ol | (R)-4-isobutyl-3-(4-methoxybenzyl)-2-((E)-2-(tosyl)vinyl)oxazolidine | 91 |

This table presents selected examples of the DPPP-catalyzed reaction, illustrating the yields obtained with different starting β-amino alcohols.

Transition Metal-Catalyzed Processes

The reactivity of this compound can be further modulated and expanded through the use of transition metal catalysts. Palladium and nickel complexes, in particular, have been employed to facilitate unique transformations involving the C-S bond, leading to novel carbon-carbon bond formations.

Palladium-catalyzed desulfitative functionalizations

The sulfonyl group, traditionally viewed as a robust activating group, can also function as a leaving group in a process known as desulfonylative or desulfitative cross-coupling. rsc.orgnih.gov This strategy has emerged as a powerful tool in organic synthesis, enabling the formation of C-C bonds by cleaving a C-S bond. rsc.org In these reactions, a transition metal, often palladium, facilitates the oxidative addition into the C–S bond, leading to the extrusion of sulfur dioxide (SO₂) and subsequent coupling with another partner. nih.gov

While palladium-catalyzed desulfitative couplings have been extensively developed for aryl and vinyl sulfones, their application directly to this compound is less common. rsc.org For instance, phenyl vinyl sulfone has been shown to act as an aryl donor in palladium-catalyzed Heck-type reactions. rsc.org However, the primary role of palladium catalysis in the context of this compound has often been in its synthesis, for example, through one-pot protocols involving the reaction of aryl iodides, DABSO (a sulfur dioxide surrogate), and an alkynyl partner. nih.gov

Nickel-catalyzed coupling

Nickel catalysis has provided a key method for the functionalization of this compound via C–S bond activation. A notable example is the nickel-catalyzed cross-coupling reaction between alkynyl magnesium reagents (Grignard reagents) and this compound. rsc.orgresearchgate.net This reaction represents an "anti-Michael" or substitution pathway, where the tosyl group is displaced by the incoming alkynyl nucleophile, resulting in the formation of unsymmetrical diynes. researchgate.net

This transformation is significant as it circumvents the typical conjugate addition pathway, offering a direct route to disubstituted alkynes. The reaction is believed to proceed through activation of the C–S bond by the nickel catalyst. rsc.orgresearchgate.net This method expands the synthetic utility of this compound beyond its role as a Michael acceptor, showcasing its potential as an alkynylating agent under specific catalytic conditions. researchgate.net

Table 2: Nickel-Catalyzed Cross-Coupling of this compound with Alkynyl Magnesium Reagents rsc.orgresearchgate.net

| Alkynyl Magnesium Reagent | Coupling Partner | Product (Disubstituted Alkyne) |

|---|---|---|

| Phenylacetylenylmagnesium bromide | This compound | 1,4-Diphenylbuta-1,3-diyne |

| (Cyclohexylethynyl)magnesium bromide | This compound | 1-Cyclohexyl-4-phenylbuta-1,3-diyne |

This table illustrates the scope of the nickel-catalyzed coupling reaction for the synthesis of conjugated diynes.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-diphosphinobutane (DPPP) |

| (R)-2-((4-methoxybenzyl)amino)-3-methylbutan-1-ol |

| (R)-4-isobutyl-3-(4-methoxybenzyl)-2-((E)-2-(tosyl)vinyl)oxazolidine |

| (R)-2-((4-methoxybenzyl)amino)-4-methylpentan-1-ol |

| (R)-2-((4-methoxybenzyl)amino)-3-phenylpropan-1-ol |

| (R)-4-benzyl-3-(4-methoxybenzyl)-2-((E)-2-(tosyl)vinyl)oxazolidine |

| Sulfur dioxide |

| Phenyl vinyl sulfone |

| DABSO (DABCO·SO₂) |

| Phenylacetylenylmagnesium bromide |

| 1,4-Diphenylbuta-1,3-diyne |

| (Cyclohexylethynyl)magnesium bromide |

| 1-Cyclohexyl-4-phenylbuta-1,3-diyne |

Role as a Key Building Block for Molecular Complexity

This compound serves as a fundamental building block in the synthesis of intricate molecular structures. Its utility stems from its participation in various cycloaddition reactions, where it acts as a potent dienophile or dipolarophile. ontosight.aichemicalbook.comrsc.orgrsc.org It readily engages in Diels-Alder reactions with a range of conjugated dienes, effectively functioning as an acetylene equivalent to forge new carbocyclic frameworks. rsc.orgresearchgate.netchim.itu-tokyo.ac.jp The resulting cycloadducts can be further manipulated, for instance, by reductive cleavage of the sulfonyl group to yield cyclohexa-1,4-dienes. rsc.org

Beyond its role in [4+2] cycloadditions, this compound is instrumental in ene reactions when catalyzed by Lewis acids like ethylaluminum dichloride (EtAlCl₂), leading to the formation of 1,4-dienyl p-tolyl sulfones. orgsyn.org Its powerful Michael acceptor character is evident in its facile conjugate addition reactions with a variety of nucleophiles, including thiolates, amines, and malonate anions. chemicalbook.comorgsyn.orgacs.org This reactivity is pivotal in creating carbon-carbon and carbon-heteroatom bonds, expanding its synthetic utility.

A significant application is its role in the titanium-mediated metalative Reppe reaction, which allows for the regioselective trimerization of three different unsymmetrical alkynes to produce highly substituted benzene derivatives. sci-hub.se This reaction provides a direct pathway to aryltitanium complexes from acetylenes. sci-hub.seacs.org The compound's versatility is further highlighted by its use as a precursor in the total synthesis of complex natural products, such as the dihydro-β-agarofuran sesquiterpenoid, 4-hydroxyzinowol, where it is used in a crucial Diels-Alder reaction following an oxidative dearomatization step. u-tokyo.ac.jp

Development of Protecting Group Strategies

The unique reactivity of this compound has led to the development of innovative protecting group strategies, most notably the introduction of the 2-(4-methylphenylsulfonyl)ethenyl, or Tosvinyl (Tsv), group. chemicalbook.com This strategy leverages the conjugate addition of heteroatom nucleophiles to the sulfone's triple bond.

The Tosvinyl (Tsv) group has proven to be an effective protecting group for the nitrogen-hydrogen (N-H) bond in a variety of heterocyclic compounds that possess acidic protons. ub.eduresearchgate.net This includes a range of substrates such as imides, azinones (like the antiviral drug AZT), nucleosides (specifically inosines), cyclic sulfonamides (sultams), and lactams. ub.eduresearchgate.netnih.govlookchem.com

The Tsv-protected derivatives are synthesized in excellent yields through the conjugate addition of the heterocyclic NH group to this compound. ub.edunih.gov A key advantage of this methodology is the ability to control the stereochemistry of the resulting vinyl sulfone double bond. The reaction conditions dictate the isomeric outcome:

Z-isomers are formed almost exclusively when catalytic amounts (e.g., 1 mol %) of triethylamine (Et₃N) or sodium hydride (NaH) are used as the base. ub.eduresearchgate.netnih.gov

E-isomers are obtained when a stoichiometric amount of a more nucleophilic base, such as 4-dimethylaminopyridine (DMAP), is employed. ub.eduresearchgate.netnih.gov

This stereochemical control is crucial for avoiding complex mixtures of isomers, which simplifies the characterization and purification of the protected products. ub.edu For certain substrates like lactams and oxazolidinones, an analogous protecting group, the Besvinyl (Bsv) group, derived from (Z)- or (E)-bis(phenylsulfonyl)ethene, has been shown to be more effective. ub.eduresearchgate.netnih.gov The Tsv group exhibits stability towards non-nucleophilic bases and various acidic conditions, making it a robust protecting group in multistep synthesis. ub.eduresearchgate.netnih.gov

| Desired Isomer | Reagent/Catalyst | Stoichiometry | Substrate Scope | Reference |

|---|---|---|---|---|

| Z-isomer | Triethylamine (Et₃N) or Sodium Hydride (NaH) | Catalytic (e.g., 1 mol %) | Imides, Azinones, Inosines, Sultams | ub.edu, researchgate.net, nih.gov |

| E-isomer | 4-Dimethylaminopyridine (DMAP) | Stoichiometric | Imides, Azinones, Inosines, Sultams | ub.edu, researchgate.net, nih.gov |

The removal of the Tsv protecting group is accomplished through a conjugate addition-elimination mechanism. ub.eduresearchgate.netnih.gov This process involves the addition of a potent nucleophile to the β-carbon of the vinyl sulfone, followed by the elimination of the protected heteroatom anion. Several deprotection procedures have been developed, with the choice of reagent depending on the specific substrate. ub.edu

The most general and highly effective method involves the use of sodium dodecanethiolate . ub.eduresearchgate.netnih.gov Two primary variations of this method are employed:

Method A: A suspension of dodecanethiol (1.5 equivalents) and an excess of sodium hydride (3.0 equivalents) in acetonitrile (B52724) is added to the Tsv-protected substrate. The excess NaH is crucial in many cases to prevent the accumulation of stable intermediates. ub.edu

Method B: For some substrates, sodium dodecanethiolate alone (without additional NaH) is sufficient for complete deprotection. ub.edu

Another effective nucleophile for Tsv removal is pyrrolidine (Method C). ub.eduresearchgate.netnih.gov While successful in many cases, this method can be substrate-dependent. For instance, with Tsv-protected imides, pyrrolidine may preferentially attack the carbonyl carbon rather than initiating the desired conjugate addition. ub.edu For sterically hindered substrates like protected camphorsultam derivatives, higher temperatures and an increased amount of pyrrolidine are necessary for efficient deprotection. ub.edu

For the deprotection of lactams, which can be challenging with other methods, a combination of pyrrolidine and catalytic NaH (Method D) has proven to be effective. ub.edu

| Method | Reagents and Conditions | Generality and Key Features | Reference |

|---|---|---|---|

| Method A | Dodecanethiol (1.5 equiv), NaH (3.0 equiv) in CH₃CN | Most general method; excess NaH prevents intermediate buildup. | ub.edu |

| Method B | Sodium dodecanethiolate in CH₃CN | Sufficient for some substrates without requiring excess NaH. | ub.edu |

| Method C | Pyrrolidine in CH₃CN | Effective, but can have side reactions (e.g., with imides). Requires harsher conditions for hindered substrates. | ub.edu, researchgate.net, nih.gov |

| Method D | Pyrrolidine (4.0 equiv), NaH (0.3 equiv) in CH₃CN | Particularly effective for the deprotection of lactams. | ub.edu |

Synthesis of Biologically Relevant Scaffolds and Analogues

The synthetic utility of this compound extends to the construction of core structures found in biologically active molecules. Its ability to participate in key bond-forming reactions makes it an invaluable tool for accessing these important scaffolds.

An efficient and practical method for synthesizing optically active indan-2-ols utilizes this compound as a key reactant. chemicalbook.comacs.orgnih.govsigmaaldrich.com The indan-2-ol skeleton is a structural motif present in numerous organic compounds of interest. acs.org The synthesis starts with readily available, optically active 4-siloxy-1,6-alkadiynes. acs.orgnih.gov

The core of this transformation is a metalative Reppe reaction mediated by an economical divalent titanium reagent, Ti(O-i-Pr)₄/2 i-PrMgCl. acs.orgnih.govresearchgate.net This reaction facilitates the direct formation of an aryltitanium compound from two acetylene units (one from the di-yne and the other from this compound). acs.org Subsequent intramolecular cyclization and hydrolysis yield the desired optically active indan-2-ols, often with multiple substituents on the aromatic ring, in high isolated yields. acs.org This method provides a general route to a class of compounds for which asymmetric synthesis was previously challenging. acs.org

| Starting Materials | Key Reaction | Key Reagent | Product | Reference |

|---|---|---|---|---|

| Optically active 4-siloxy-1,6-alkadiynes and this compound | Metalative Reppe Reaction | Ti(O-i-Pr)₄/2 i-PrMgCl | Optically active 4,7-disubstituted indan-2-ols | nih.gov, acs.org, researchgate.net |

This compound is a crucial dienophile for constructing azabicyclic vinyl sulfones, which are scaffolds related to potent alkaloids like epibatidine and serve as versatile reagents for bioconjugation. rsc.orgrsc.org The synthesis involves a Diels-Alder reaction between an N-protected pyrrole, such as N-tert-butyloxycarbonyl (Boc)-pyrrole, and this compound. rsc.org This cycloaddition efficiently generates a racemic azanorbornadiene system. rsc.orgrsc.org

These azabicyclic vinyl sulfones are designed for dual functionality. rsc.orgrsc.org The vinyl sulfone moiety acts as a Michael acceptor, reacting selectively and rapidly with the thiol side chain of cysteine residues in proteins. rsc.org Simultaneously, the strained alkene within the bicyclic system serves as a handle for subsequent bioorthogonal ligation reactions, such as the inverse electron demand Diels-Alder (iEDDA) reaction. rsc.orgrsc.org The nitrogen bridge provides a convenient site for introducing other functionalities, such as biotin (B1667282) or fluorophores, without impeding the reactivity of the vinyl sulfone. rsc.org This application demonstrates the role of this compound in creating complex, multifunctional molecules for chemical biology.

Applications in Chemical Biology and Bioconjugation

The unique reactivity of vinyl sulfones derived from this compound has led to their emergence as powerful tools in chemical biology, particularly for protein labeling and modification.

A key application of this compound in chemical biology is in the synthesis of azabicyclic vinyl sulfones. These strained bicyclic compounds are designed as efficient and versatile reagents for the residue-specific dual labeling of proteins. The synthesis involves a Diels-Alder reaction between an N-substituted pyrrole and this compound to create the azanorbornadiene scaffold. This scaffold incorporates a highly reactive vinyl sulfone Michael acceptor. nih.govresearchgate.net

These azabicyclic vinyl sulfones offer a platform for dual functionalization. The nitrogen bridge of the azabicycle can be readily functionalized, for example with biotin for affinity purification or a fluorophore for imaging, prior to bioconjugation. nih.govresearchgate.net

The vinyl sulfone moiety within the azabicyclic framework serves as a highly reactive and selective handle for the modification of cysteine residues in proteins. The reaction proceeds via a thiol-Michael addition, where the nucleophilic thiol side chain of cysteine attacks the β-carbon of the vinyl sulfone. nih.govresearchgate.net This reaction is chemoselective for cysteine over other nucleophilic amino acid residues under physiological conditions. researchgate.net The resulting thioether linkage is stable, ensuring a permanent label on the protein. nih.govresearchgate.net The high reactivity is attributed to the strained nature of the azanorbornadiene skeleton. researchgate.net

The table below summarizes the key features of azabicyclic vinyl sulfones in protein labeling.

| Feature | Description | Reference |

| Synthesis | Diels-Alder reaction of N-substituted pyrrole and this compound. | nih.govresearchgate.net |

| Selectivity | Highly selective for cysteine residues. | researchgate.net |

| Reaction | Thiol-Michael addition. | nih.govresearchgate.net |

| Linkage | Stable thioether bond. | nih.govresearchgate.net |

| Dual Functionality | N-bridge functionalization and vinyl sulfone reactivity. | nih.govresearchgate.net |

A significant advantage of the azabicyclic vinyl sulfone platform is the presence of a second reactive handle for bioorthogonal ligation. After the initial cysteine modification, the remaining double bond in the azanorbornene moiety can participate in an inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized probe. nih.govresearchgate.net This allows for a second layer of modification to be introduced onto the protein in a highly specific and efficient manner, even in a cellular context. nih.govresearchgate.net This dual-labeling strategy enables the introduction of different functionalities, such as a targeting ligand and an imaging agent, onto the same protein. nih.govresearchgate.net

This sequential and dual-functionalization capability makes azabicyclic vinyl sulfones, derived from this compound, powerful reagents for the construction of complex bioconjugates with applications in diagnostics and therapeutics. nih.govresearchgate.net

Computational and Theoretical Studies of Ethynyl P Tolyl Sulfone Reactivity

Mechanistic Elucidation through Advanced Computational Approaches

Advanced computational methods, particularly those based on Density Functional Theory (DFT), are pivotal in mapping the intricate details of chemical reactions. These approaches allow for the precise location of stationary points on a potential energy surface, including reactants, products, intermediates, and, most critically, transition states.

Understanding a chemical reaction's mechanism requires the identification of the transition state (TS), which represents the highest energy barrier along the reaction coordinate. rowansci.com Transition-state optimizations utilize algorithms to locate these first-order saddle points on the potential energy surface. rowansci.com A crucial validation step is a frequency calculation, which must yield exactly one imaginary frequency for a true transition state, corresponding to the atomic motion along the reaction coordinate (e.g., bond formation or breaking). scm.com

For reactions involving ethynyl (B1212043) p-tolyl sulfone, such as its well-known participation in cycloadditions and ene reactions, DFT calculations can map the entire reaction pathway. acs.org In a typical DFT study of a cycloaddition reaction, for instance, computational chemists can determine the activation energies (enthalpies) and Gibbs free energies of activation for competing pathways. scholarsresearchlibrary.com This analysis reveals whether a reaction is likely to proceed and which regioisomeric or stereoisomeric product is favored.

For example, in a theoretical study on a [1+2] cycloaddition, the activation enthalpies for different transition states were calculated to be 4.3 and 81.5 kcal/mol, indicating a strong kinetic preference for the pathway with the lower barrier. scholarsresearchlibrary.com By analyzing the geometries and electronic nature of the transition states, researchers can classify the mechanism as synchronous or asynchronous and explain the observed selectivity. researchgate.net

Table 1: Example of Calculated Kinetic Parameters from a DFT Study on a Cycloaddition Reaction Note: This data is illustrative of the methodology and not specific to Ethynyl p-tolyl sulfone.

| Pathway | Transition State | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Gibbs Free Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Pathway 1 | TS1 | 4.3 | 15.0 |

| Pathway 2 | TS2 | 81.5 | 94.1 |

Source: Adapted from findings in a theoretical study on cycloaddition reactions. scholarsresearchlibrary.com

The reactivity of this compound extends to radical reactions. Computational studies are essential for elucidating the mechanisms of radical additions and rearrangements, which often involve short-lived and highly reactive intermediates. DFT calculations can model the homolytic cleavage of bonds to form radicals and map the subsequent reaction steps. nih.gov

A computational investigation into a radical addition to an acetylene (B1199291), such as phenylacetylene, can serve as a model for understanding the behavior of this compound. mdpi.com Such studies typically begin by modeling the generation of the initial radical. The subsequent addition of this radical to the alkyne triple bond is then explored, locating the transition state for the addition and characterizing the resulting vinyl radical intermediate. mdpi.com The calculations can predict the regioselectivity of the attack (i.e., which carbon of the alkyne is targeted) and the stereochemistry of the resulting product. A recent study detailed the homolytic fission of the S-S bond in a sulfinyl sulfone to generate both sulfonyl and sulfinyl radicals, which then add to phenylacetylene. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide fundamental information about a molecule's electronic structure, which governs its reactivity. For this compound, these calculations can quantify properties like charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These descriptors help predict how the molecule will interact with other reagents.

Methods like DFT are used to calculate global reactivity indices such as electronic chemical potential, hardness, and electrophilicity. researchgate.net The electron-withdrawing nature of the p-tolylsulfonyl group significantly polarizes the ethynyl moiety, making it an excellent Michael acceptor and a reactive dienophile in cycloaddition reactions. Quantum chemical calculations can quantify this effect, showing a significant difference in partial charges on the α- and β-alkyne carbons and a low-lying LUMO, which indicates its susceptibility to nucleophilic attack.

In a study on ethyl methyl sulfone, a related compound, DFT calculations using the B3PW91 functional with a 6-311++G(d,p) basis set were employed to analyze the molecule's structure and energy. researchgate.net Similar calculations on this compound would elucidate the influence of the ethynyl group and the aromatic ring on the electronic properties of the sulfone core.

Conformational Analysis and Stereochemical Implications

The three-dimensional shape of a molecule is critical to its reactivity, particularly in stereoselective reactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for rotation around single bonds. nih.gov

For this compound, rotation around the C(aryl)-S and S-C(ethynyl) bonds can lead to different conformers. Computational methods can map the potential energy surface (PES) by systematically rotating these bonds (a "relaxed scan") and calculating the energy at each step. researchgate.net This process reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states for rotation.

A detailed conformational analysis of ethyl methyl sulfone, for example, revealed three energy minima corresponding to stable conformers with specific dihedral angles. researchgate.net A similar analysis for this compound would provide insight into its preferred shape in solution, which is crucial for understanding how it fits into the active site of a catalyst or approaches another reactant in a stereocontrolled reaction.

Table 2: Illustrative Conformational Analysis of Ethyl Methyl Sulfone Note: This data is for a related sulfone compound and demonstrates the computational approach.

| Conformer Type | Dihedral Angle D(C6C5S1C4) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Gauche | 65° | 0.00 | ~66% |

| Gauche | 295° | 0.00 | |

| Anti | 180° | ~0.5 | ~34% |

Source: Based on the findings of a potential energy surface scan of ethyl methyl sulfone. researchgate.net

Molecular Modeling in Ligand Design and Binding Interactions

In medicinal chemistry, understanding how a molecule interacts with a biological target, such as a protein or enzyme, is fundamental to drug design. Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another to form a stable complex. journaljpri.com

Although this compound itself is not a primary focus in medicinal chemistry, its derivatives could be designed as potential enzyme inhibitors. The sulfone group is a common feature in many bioactive molecules, acting as a hydrogen bond acceptor. The rigid ethynyl group can serve as a scaffold or a reactive warhead for covalent inhibition.

In a typical molecular docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. nih.gov A library of ligands, which could include derivatives of this compound, is then computationally placed into the protein's active site. A scoring function is used to calculate the binding affinity (e.g., in kcal/mol) for thousands of possible poses, identifying the most stable binding mode. nih.gov The results provide insights into key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues, guiding the design of more potent and selective inhibitors. journaljpri.com

Emerging Research Frontiers and Future Prospects

Exploration of Novel Catalytic Systems for Ethynyl (B1212043) p-Tolyl Sulfone Transformations

The reactivity of ethynyl p-tolyl sulfone as a potent Michael acceptor and a dienophile has been the subject of extensive research. A significant frontier in this area is the development of novel catalytic systems that can control the stereoselectivity and expand the scope of its transformations.

Recent studies have demonstrated that the conjugate addition of N-nucleophiles to this compound can be precisely controlled to yield either the (Z)- or (E)-vinyl sulfone isomers with high selectivity. The choice of catalyst is paramount in directing the stereochemical outcome. For instance, the use of catalytic amounts of weak, non-nucleophilic bases like triethylamine (B128534) (Et3N) or sodium hydride (NaH) almost exclusively produces the (Z)-isomer in excellent yields. ub.edu In contrast, stoichiometric amounts of more nucleophilic catalysts, such as 4-(dimethylamino)pyridine (DMAP), lead to the formation of the (E)-isomer. ub.edu This catalytic control over stereochemistry is a significant advancement, as the geometric configuration of the resulting vinyl sulfone unit can profoundly influence the properties of the final molecule.

The table below summarizes the catalytic conditions for the stereoselective conjugate addition of phthalimide (B116566) to this compound. ub.edu

Table 1: Catalytic Stereoselective Conjugate Addition to this compound

| Catalyst (mol equiv) | Time (h) | Conversion (%) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|

| Et3N (0.01) | 0.2 | 100 | 92 | >99:1 |

| NaH (0.05) | 0.2 | 100 | 95 | >99:1 |

| DMAP (1.0) | 0.2 | 100 | 90 | 55:45 |

| DMAP (1.0) | 24 | 100 | 85 | <1:99 |

| DABCO (1.0) | 24 | 100 | 84 | <1:99 |

Beyond basic catalysis, Lewis acids have been shown to effectively catalyze the ene reactions of this compound with various alkenes, providing access to complex 1,4-dienyl p-tolyl sulfones. orgsyn.org Future research is directed towards exploring a wider range of chiral Lewis acids and organocatalysts to achieve enantioselective transformations, which would be a major breakthrough for the synthesis of optically active compounds. Furthermore, the application of photoredox and metallaphotoredox catalysis to this compound transformations represents a nascent but promising field, potentially enabling novel reaction pathways that are inaccessible through traditional thermal methods.

Development of Sustainable and Green Synthetic Routes

In line with the growing emphasis on environmentally responsible chemical manufacturing, the development of sustainable and green synthetic routes for and from this compound is a key research focus. Green chemistry principles, such as atom economy, waste reduction, and the use of safer solvents, are being increasingly applied to the synthesis of this important reagent and its derivatives.

A significant contribution in this area is the development of a simplified, one-pot procedure for the synthesis of this compound. Traditional methods often involve multiple steps, including the oxidation of a corresponding ethynyl thioether or dehydrohalogenation reactions, which can generate significant waste. sigmaaldrich.com The established Friedel-Crafts based procedure, while effective, involves the use of anhydrous aluminum chloride and chlorinated solvents, which pose environmental and safety concerns. orgsyn.orgacs.org

A comparative analysis of a traditional synthetic route with a more simplified, greener approach highlights the potential for improvement. Green chemistry metrics, such as Process Mass Intensity (PMI), provide a quantitative measure of the sustainability of a chemical process. PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

Table 2: Green Metrics Comparison for this compound Synthesis

| Metric | Traditional Friedel-Crafts Route acs.org | Simplified One-Pot Method |

|---|---|---|

| Key Reagents | p-Toluenesulfonyl chloride, Bis(trimethylsilyl)acetylene (B126346), AlCl3 | Data not fully available, but implies fewer steps and reagents |

| Solvents | Dichloromethane, Methanol, Chloroform | Potentially reduced solvent usage or use of greener solvents |

| Number of Steps | 2 (synthesis of intermediate + desilylation) | 1 (implied) |

| Process Mass Intensity (PMI) | High (estimated based on multiple steps and solvent usage) | Lower (expected due to process simplification) |

| Atom Economy | Moderate | Potentially improved |

Future research in this domain will likely focus on catalysis-driven syntheses that avoid stoichiometric reagents, the use of bio-based solvents or solvent-free conditions, and the development of routes that start from more sustainable feedstocks. The exploration of enzymatic catalysis for the transformation of this compound derivatives also presents an exciting avenue for green synthesis.

Integration with Flow Chemistry and High-Throughput Synthesis

The integration of modern synthetic technologies like continuous flow chemistry and high-throughput (HTS) screening is set to revolutionize the way transformations involving this compound are developed and optimized. These technologies offer significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. While specific reports on the synthesis of this compound in flow are still emerging, the principles of flow chemistry are highly applicable to its various transformations, such as Michael additions and cycloadditions. The ability to precisely control stoichiometry and mixing can be particularly beneficial for optimizing the stereoselective catalytic reactions discussed in section 6.1.

High-throughput screening allows for the rapid and parallel execution of a large number of experiments, making it an ideal tool for catalyst discovery and reaction optimization. sigmaaldrich.com For instance, an HTS campaign could be designed to screen a library of catalysts and reaction conditions for the Michael addition of a specific nucleophile to this compound. By systematically varying parameters such as catalyst type, solvent, temperature, and concentration in a multi-well plate format, the optimal conditions for a desired transformation can be identified in a fraction of the time required by traditional methods.

The table below illustrates a conceptual design for a high-throughput screening experiment to optimize the conjugate addition to this compound.

Table 3: Conceptual High-Throughput Screening for Michael Addition Optimization

| Parameter | Variables Screened |

|---|---|

| Catalyst | Library of Lewis bases (e.g., DMAP, DBU, various phosphines), organocatalysts (e.g., proline derivatives), and metal catalysts |

| Solvent | Array of polar aprotic (e.g., THF, CH3CN, DMSO) and protic (e.g., EtOH, iPrOH) solvents |

| Temperature | 0 °C, 25 °C, 50 °C |

| Concentration | 0.1 M, 0.5 M, 1.0 M |

| Analysis Method | High-performance liquid chromatography-mass spectrometry (HPLC-MS) for rapid determination of conversion and product formation |

The future integration of this compound chemistry with automated flow systems equipped with in-line analytics and machine learning algorithms for optimization promises to accelerate the discovery of new reactions and the development of efficient synthetic processes.

Design of Functional Materials Utilizing this compound Derivatives

The unique reactivity of this compound makes it an excellent candidate for the synthesis of advanced functional materials through polymerization. Its ability to participate in "click" chemistry reactions, particularly the thiol-yne reaction, has opened up new avenues for creating polymers with precisely controlled structures and properties.

The thiol-yne reaction, which involves the addition of a thiol across the alkyne of this compound, can proceed in a stepwise manner to form either a mono-adduct (a vinyl sulfone) or a di-adduct. This reactivity allows for the formation of crosslinked polymer networks or linear polymers, depending on the functionality of the monomers. A particularly exciting development is the ability to control the stereochemistry of the vinyl sulfone double bond formed in the first addition step. By carefully selecting the catalyst and reaction conditions, polymers rich in either the (E)- or (Z)-isomer can be synthesized. acs.org This stereocontrol has a profound impact on the material's properties. For example, (E)-rich polymers tend to be more crystalline and rigid, while (Z)-rich polymers are typically amorphous and elastomeric. acs.org

This stereochemical control allows for the fine-tuning of the thermal and mechanical properties of the resulting polymers, making them suitable for a range of applications, from elastomers to shape-memory materials. acs.org

Table 4: Properties of Stereocontrolled Polymers from Thiol-Yne Polymerization

| Polymer Stereochemistry | Catalyst/Solvent System | Glass Transition Temp. (Tg) (°C) | Young's Modulus (MPa) | Potential Application |

|---|---|---|---|---|

| (E)-rich | Nucleophilic catalyst (e.g., phosphine) in non-polar solvent | Higher | Higher | Rigid plastics, structural components |

| (Z)-rich | Base catalyst (e.g., Et3N) in polar solvent | Lower | Lower | Elastomers, soft materials, hydrogels |

Furthermore, this compound serves as a key building block in the synthesis of other functional molecules via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), another prominent click reaction. This has been utilized to create libraries of 1,2,3-triazole-containing compounds with potential biological activity. researchgate.net The resulting vinyl sulfone and triazole moieties can be incorporated into polymer backbones or as pendant groups to impart specific functionalities, such as altered solubility, thermal stability, or refractive index. The high sulfur content of polymers derived from this compound also makes them candidates for high refractive index materials. d-nb.info

Future research will undoubtedly focus on exploiting the versatility of this compound to create a new generation of smart materials, including responsive hydrogels, self-healing polymers, and materials for optical and electronic applications. acs.orgnih.gov The precise control over polymer architecture afforded by the click chemistry of this compound will be instrumental in realizing these advanced materials.

Q & A

Q. What are the standard synthetic routes for preparing ethynyl p-tolyl sulfone, and how are intermediates characterized?

this compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, it can be prepared by reacting p-tolyl sulfonyl chloride with acetylene derivatives under basic conditions. Intermediates like allyl p-tolyl sulfone or styryl p-tolyl sulfone are characterized using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. The IR spectrum often shows distinct peaks for sulfonyl (S=O, ~1300–1150 cm⁻¹) and ethynyl (C≡C, ~2100 cm⁻¹) groups . Purity is confirmed via GC or HPLC, with ≥98% purity commonly reported .

Q. What experimental precautions are critical when handling this compound in cross-coupling reactions?

Due to its sulfonyl and ethynyl groups, moisture-sensitive reactions require anhydrous solvents (e.g., distilled THF or DMF) and inert atmospheres (N₂/Ar). Reaction progress is monitored by TLC or GC-MS. Post-reaction workup often involves quenching with aqueous solutions (e.g., NaHCO₃) to neutralize acidic byproducts, followed by extraction with dichloromethane. Column chromatography (silica gel, hexane/EtOAc) is used for purification .

Advanced Research Questions

Q. How does the sulfonyl group influence the reactivity of this compound in bromine addition reactions?

The sulfonyl group acts as a strong electron-withdrawing group, polarizing the ethynyl moiety and enhancing electrophilic addition rates. In bromine addition studies (e.g., in CCl₄ at 30°C), this compound exhibits bimolecular rate constants (e.g., ) comparable to other α,β-unsaturated sulfones. The reaction mechanism involves bromine attacking the triple bond, forming a bromonium ion intermediate, which is stabilized by the sulfonyl group’s conjugation . Kinetic data from iodometric titration (standardized with Na₂S₂O₃) and Arrhenius plots are used to validate these effects .

Q. What contradictions exist in reported conjugation effects of sulfonyl groups in this compound derivatives?

Some studies suggest limited conjugation between sulfonyl and ethynyl groups due to steric hindrance from the p-tolyl substituent, leading to slower reaction rates in Diels-Alder cycloadditions. However, computational studies (DFT) indicate partial π-conjugation via hyperconjugation, which may explain discrepancies in experimental vs. theoretical reactivity . Researchers should compare Hammett σ values and frontier molecular orbitals (HOMO/LUMO) to resolve these contradictions .

Q. How does crosslinking density affect the solvent resistance of this compound-modified polymers?

this compound is used to synthesize ethynyl-terminated aromatic sulfone polymers (ETS) for aerospace composites. Crosslinking via thermal or radical-initiated polymerization increases solvent resistance (e.g., reduced solubility in DMF or NMP). A study showed that at 10% crosslink density, ETS films retained >90% mass after 24 hours in acetone, compared to 60% for non-crosslinked polysulfones. Mechanical properties (tensile strength, modulus) are optimized using dynamic mechanical analysis (DMA) and FTIR to track curing kinetics .

Methodological Guidance

Q. How should researchers design kinetic studies for this compound reactions to ensure reproducibility?

- Reagent purity : Use sublimed bromine (freezing point −7°C) and distilled CCl₄ to avoid side reactions .

- Concentration control : Maintain equimolar ratios (e.g., M/30 solutions) to ensure pseudo-first-order conditions.

- Data collection : Withdraw aliquots at fixed intervals (e.g., 5–30 mins) and quench with Na₂S₂O₃ to halt bromine reactivity. Titrate residual Br₂ with KI/starch to calculate rate constants () .

Q. What analytical techniques are essential for characterizing this compound in composite materials?

- Thermal analysis : TGA (decomposition onset >300°C) and DSC ( ~150°C) assess thermal stability.

- Spectroscopy : FTIR confirms crosslinking via disappearance of ethynyl peaks.

- Mechanical testing : ASTM-standard tensile tests and SEM evaluate fracture surfaces for defect analysis .

Data Interpretation Tips

- Conflicting conjugation effects : Compare experimental rate constants (Table I in ) with computed electronic parameters (e.g., NBO charges) to validate conjugation hypotheses.

- Crosslinking vs. properties : Use Arrhenius equations to correlate curing temperature with crosslink density and solvent resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。